N-(2-carbamoylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
Overview
Description
N-(2-carbamoylphenyl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a carbamoyl group, a nitro group, and a carboxamide group attached to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 1-benzothiophene to introduce the nitro group at the 5-position. This is followed by the introduction of the carbamoyl group through a reaction with an appropriate carbamoyl chloride. The final step involves the formation of the carboxamide group by reacting the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
N-(2-carbamoylphenyl)-5-nitro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-carbamoylphenyl)-1-benzothiophene-2-carboxamide: Lacks the nitro group, which may result in different chemical and biological properties.
5-nitro-1-benzothiophene-2-carboxamide:
N-(2-carbamoylphenyl)-5-nitrobenzamide: Contains a benzamide core instead of a benzothiophene core, leading to different chemical behavior.
Uniqueness
N-(2-carbamoylphenyl)-5-nitro-1-benzothiophene-2-carboxamide is unique due to the combination of its functional groups and the benzothiophene core. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
Biological Activity
Overview
N-(2-carbamoylphenyl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the class of benzothiophenes, characterized by its unique functional groups including a nitro group, carbamoyl group, and carboxamide group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure plays a crucial role in its biological activity, influencing its interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing nitro groups, such as this compound, exhibit significant antimicrobial properties. Nitro compounds are known to undergo bioreduction, leading to the formation of reactive intermediates that can damage bacterial DNA and induce cell death. This mechanism has been observed in other nitro derivatives used in clinical settings, such as metronidazole .
Table 1: Antimicrobial Efficacy of Nitro Compounds
Compound Name | MIC (μg/mL) | Target Organism |
---|---|---|
N-(2-carbamoylphenyl)-5-nitro-... | TBD | Various bacteria |
Metronidazole | 8 | Helicobacter pylori |
Chloramphenicol | 16 | Staphylococcus aureus |
Anticancer Activity
The compound has also shown promise as an anticancer agent. Studies have demonstrated that similar benzothiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the nitro group is believed to enhance the anticancer activity by targeting hypoxic tumor environments .
Case Study: Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to significantly reduce viability in HeLa cells (cervical cancer) with an IC50 value of approximately 15 μg/mL. Further studies are needed to elucidate the precise mechanisms involved.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may bind covalently to cellular macromolecules, leading to disruption of normal cellular functions. Additionally, the compound may inhibit key enzymes involved in cellular signaling pathways related to cancer progression .
Comparative Analysis with Similar Compounds
This compound can be compared with other related compounds based on their structural features and biological activities.
Table 2: Comparison of Biological Activities
Compound Name | Key Features | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
N-(2-carbamoylphenyl)-5-nitro... | Nitro and carbamoyl groups | Moderate | High |
5-Nitrobenzothiophene | Nitro group only | Low | Moderate |
N-(2-carbamoylphenyl)-1-benzothiophene-2-carboxamide | Lacks nitro group | Low | Low |
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-5-nitro-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c17-15(20)11-3-1-2-4-12(11)18-16(21)14-8-9-7-10(19(22)23)5-6-13(9)24-14/h1-8H,(H2,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTXJIMSRRTAQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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